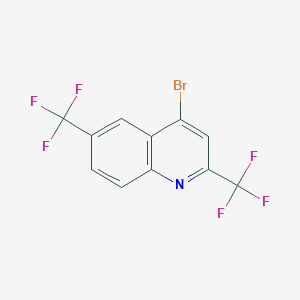

4-Bromo-2,6-bis(trifluoromethyl)quinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCXJMWXDNLXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615777 | |

| Record name | 4-Bromo-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35853-48-6 | |

| Record name | 4-Bromo-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,6 Bis Trifluoromethyl Quinoline and Analogues

Classical Annulation Reactions and Their Adaptations

Traditional methods for quinoline (B57606) synthesis, known as annulation reactions, involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Several of these have been adapted for the synthesis of trifluoromethylated quinolines.

The Pfitzinger reaction, first reported in 1886, is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The classic reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The mechanism begins with the basic hydrolysis of the isatin amide bond to form a keto-acid intermediate, which then reacts with a ketone or aldehyde to form an imine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

For the synthesis of complex quinolines, this reaction can be modified. For instance, the Pfitzinger reaction protocol has been successfully employed in the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid by reacting isatin with 4-bromoacetophenone in refluxing ethanol (B145695) under basic conditions. nih.gov While direct synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline via this method is not prominently documented, its principles can be applied to the synthesis of precursors. An improved, one-step Pfitzinger reaction using trimethylchlorosilane (TMSCl) has been developed for the synthesis of quinoline-4-carboxylic esters and acids from N,N-dimethylenaminones and isatins, highlighting the reaction's adaptability. researchgate.net

Table 1: Pfitzinger Reaction Variants

| Reaction | Starting Materials | Key Reagents | Product Type | Reference |

| Classic Pfitzinger | Isatin, Carbonyl Compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid | wikipedia.org |

| Pfitzinger for Bromo-analogue | Isatin, 4-Bromoacetophenone | Base, Ethanol | 2-(4-bromophenyl)quinoline-4-carboxylic acid | nih.gov |

| Modified Pfitzinger | Isatin, N,N-dimethylenaminone | TMSCl, Alcohol/Water | Quinoline-4-carboxylic ester/acid | researchgate.net |

Skraup Synthesis and Modified Protocols

The Skraup synthesis is another cornerstone of quinoline chemistry, typically involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778). iipseries.org Subsequent cyclization and oxidation produce the quinoline ring. iipseries.org The reaction is known for being vigorous, often requiring a moderator like ferrous sulfate. wikipedia.org

This method has been adapted for halogenated and trifluoromethylated systems. A notable example is the synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline (B1267133), an analogue of the target compound. This synthesis involves the reaction of 2-amino-4-bromo-6-fluorobenzotrifluoride with glycerol and sulfuric acid, often under microwave-assisted conditions at high temperatures (180–200°C), affording yields between 45–60%. A key modification in modern Skraup-type syntheses involves the use of α,β-unsaturated trifluoromethyl ketones, which react with anilines in trichloroacetic acid to provide 2-trifluoromethyl quinolines in moderate to excellent yields. researchgate.net This approach achieves a reversal of the typical regiochemistry seen in the standard Skraup-Doebner-Von Miller synthesis. researchgate.net

Table 2: Skraup Synthesis Conditions for Analogues

| Target Analogue | Key Reactants | Conditions | Yield | Reference |

| Quinoline (Classic) | Aniline, Glycerol | H₂SO₄, Nitrobenzene | Varies | wikipedia.org |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 2-amino-4-bromo-6-fluorobenzotrifluoride, Glycerol | H₂SO₄ (conc.), 180–200°C (microwave) | 45–60% | |

| 2-Trifluoromethyl quinolines | Anilines, α,β-unsaturated trifluoromethyl ketones | Trichloroacetic acid (TCA) | Moderate to Excellent | researchgate.net |

Friedländer and Combes Analogues

The Friedländer synthesis provides a route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. organic-chemistry.org Proline potassium salt has been shown to be an effective catalyst for the Friedländer annulation of substituted 2-trifluoroacetyl anilines with various carbonyl compounds, yielding 4-trifluoromethyl-substituted quinolines under mild conditions. researchgate.net

The Combes quinoline synthesis reacts anilines with β-diketones under acidic conditions. wikiwand.comwikipedia.org This method is particularly relevant for preparing 2,4-substituted quinolines. wikipedia.org Modifications using a mixture of polyphosphoric acid (PPA) and an alcohol to create a polyphosphoric ester (PPE) catalyst have proven more effective than sulfuric acid. wikiwand.com Studies on the Combes synthesis using trifluoromethylated β-diketones have shown that the regioselectivity is heavily influenced by steric and electronic effects. The use of bulky R groups on the diketone or methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines lead to the 4-CF₃ regioisomer as the major product. wikipedia.org

Advanced Catalytic Approaches

Modern synthetic chemistry often favors catalytic methods due to their efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The α-arylation of carbonyl compounds, where an enolate is coupled with an aryl halide, is a key method for building complex molecular architectures. nih.gov These reactions have been expanded to a wide range of substrates through the development of sterically hindered, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, joining an organoboron compound with a halide or triflate. nih.govlibretexts.org It is renowned for its functional group tolerance and the low toxicity of its boron-based reagents. nih.gov The catalytic cycle involves three main steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

In the context of 4-bromo-quinoline synthesis, the Suzuki-Miyaura reaction is exceptionally versatile. It can be used to arylate the 4-position of the bromoquinoline core. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various aryl/heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com Furthermore, this reaction can be employed to introduce the trifluoromethyl group itself. Palladium-catalyzed coupling has been reported to install a trifluoromethyl group at the 2-position of a quinoline intermediate, using Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a DMF/H₂O solvent system, achieving high yields of 80–92%. This demonstrates the power of catalytic methods not only in modifying the quinoline scaffold but also in constructing it with desired functional groups.

Table 3: Suzuki-Miyaura Coupling Applications for Quinoline Analogues

| Application | Substrate | Coupling Partner | Catalyst System | Yield | Reference |

| Heteroaryl-heteroaryl coupling | 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd-precatalyst/ligand system | Optimized | nih.gov |

| Introduction of CF₃ group | Quinoline intermediate | Trifluoromethyl source | Pd(PPh₃)₄, K₂CO₃ | 80–92% | |

| Arylation of pyrimidine (B1678525) analogue | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | Good | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling for Alkynylation

The Sonogashira cross-coupling reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for the alkynylation of halogenated quinolines, providing access to a diverse range of alkynyl-substituted derivatives.

The functionalization of brominated 2-(trifluoromethyl)quinolines via Sonogashira coupling has been successfully demonstrated. For instance, 2,6-dibromo-4-(trifluoromethyl)quinoline (B1457668) has been subjected to palladium-catalyzed Sonogashira reactions to produce various 2,6-bis-alkynylated quinolines. nih.gov These reactions are generally performed under mild conditions and are compatible with a variety of functional groups on the alkyne partner. wikipedia.org

In a typical procedure, the brominated quinoline is reacted with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) salt, like copper(I) iodide (CuI), in a solvent system such as dioxane and triethylamine (B128534) (NEt₃) at elevated temperatures. nih.gov The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org For substrates containing different halogen atoms, such as 2-bromo-4-iodo-quinoline, the coupling reaction occurs selectively at the more reactive iodide position. libretexts.org The trimethylsilyl (B98337) group is often used as a convenient, liquid substitute for acetylene (B1199291) gas, and it can be removed post-coupling to yield the terminal alkyne. wikipedia.org

Research has shown that bis- and tris-brominated 2-trifluoromethylquinolines can be effectively used in Sonogashira reactions to yield alkynylated quinolines in good to excellent yields. nih.gov The reaction conditions can be optimized for various substrates, including multi-brominated quinolines. For example, the synthesis of 2,6-bis-alkynylated quinolines from 2,6-dibromo-4-(trifluoromethyl)quinoline was achieved with good yields for most substrates, although the yield was lower for alkynes containing a cyano group, likely due to solubility issues. nih.gov

Table 1: Sonogashira Coupling of 2,6-Dibromo-4-(trifluoromethyl)quinoline with Various Alkynes Reaction conditions: Pd(PPh₃)₄ (2.5 mol %), CuI (5 mol %), alkyne (3.0 equiv), dioxane, NEt₃, 100 °C, 6 h. nih.gov

| Entry | Alkyne Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 2,6-bis(phenylethynyl)-4-(trifluoromethyl)quinoline | 85 |

| 2 | 4-Methoxyphenyl | 2,6-bis((4-methoxyphenyl)ethynyl)-4-(trifluoromethyl)quinoline | 81 |

| 3 | 4-Cyanophenyl | 2,6-bis((4-cyanophenyl)ethynyl)-4-(trifluoromethyl)quinoline | 20 |

| 4 | 4-(Trifluoromethyl)phenyl | 2,6-bis((4-(trifluoromethyl)phenyl)ethynyl)-4-(trifluoromethyl)quinoline | 77 |

| 5 | Thiophen-2-yl | 2,6-bis(thiophen-2-ylethynyl)-4-(trifluoromethyl)quinoline | 80 |

| 6 | Cyclohex-1-en-1-yl | 2,6-bis(cyclohex-1-en-1-ylethynyl)-4-(trifluoromethyl)quinoline | 78 |

| 7 | Trimethylsilyl | 2,6-bis((trimethylsilyl)ethynyl)-4-(trifluoromethyl)quinoline | 82 |

Data sourced from a study on the synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. nih.gov

A domino Sonogashira-alkyne carbocyclization process has also been developed for the synthesis of 3,4-disubstituted 2-trifluoromethylquinolines from β-trifluoromethyl β-enaminoketones and arynes, achieving moderate to excellent yields under mild conditions. nih.gov

Other Palladium-Mediated Functionalizations

Besides the Sonogashira reaction, palladium catalysis enables several other crucial C-C and C-N bond-forming reactions for the functionalization of haloquinolines. These include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. nih.gov It is widely used in medicinal chemistry due to its mild conditions, functional group tolerance, and the low toxicity of boron reagents. nih.gov This reaction is effective for coupling various boronic esters with bromoquinolines, including those with electron-rich and electron-poor groups, halogens, and protected or unprotected amines. nih.gov For instance, 6-bromoquinoline (B19933) has been shown to be a highly reactive partner for coupling with both π-rich and π-deficient heteroaryl nucleophiles. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org This reaction is a powerful tool for C-C bond formation and has been applied in both academic and industrial settings. nih.gov While aryl iodides are highly reactive, aryl bromides are often preferred for industrial applications due to their lower cost and greater stability, though they can be prone to dehalogenation side reactions. nih.gov The development of efficient catalyst systems, including phosphine-free catalysts, has expanded the scope of the Heck reaction to include a broader range of substrates under milder, more sustainable conditions, such as in aqueous media. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgyoutube.com This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, largely replacing harsher traditional methods. wikipedia.org The development of specialized, sterically hindered phosphine ligands (e.g., XPhos, SPhos) has been critical to the reaction's success, allowing for the coupling of a wide array of amines and aryl halides, including chlorides, under mild conditions. youtube.comorganic-chemistry.org The reaction can even be adapted to use ammonia (B1221849) equivalents, providing a route to primary anilines. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Palladium-Mediated Functionalizations for Haloquinoline Analogues

| Reaction Name | Coupling Partners | Bond Formed | Key Features |

| Suzuki-Miyaura | Organohalide + Organoboron | C-C | Mild conditions, high functional group tolerance, low toxicity. nih.govnih.gov |

| Heck | Organohalide + Alkene | C-C | Forms substituted alkenes, often with high trans selectivity. organic-chemistry.orgnih.gov |

| Buchwald-Hartwig | Organohalide + Amine | C-N | Broad scope for amines and aryl halides, enabled by specialized ligands. wikipedia.orgorganic-chemistry.org |

Copper-Catalyzed Annulation and Functionalization Reactions

Copper-catalyzed reactions provide an efficient and cost-effective alternative to palladium-based systems for the synthesis of quinoline scaffolds. These methods often involve annulation strategies, where the quinoline ring is constructed from simpler precursors.

A notable copper-catalyzed method involves the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines. organic-chemistry.orgacs.org This redox-neutral process yields 4-trifluoromethyl quinolines in good to excellent yields (58-99%). organic-chemistry.org The reaction conditions were optimized, with copper(I) iodide (CuI) in dimethylformamide (DMF) at 100°C proving most effective. organic-chemistry.org This protocol demonstrates a broad substrate scope, tolerating various substituents on the phenyl ring and accommodating heterocyclic groups. Its practicality has been confirmed through gram-scale synthesis. organic-chemistry.org

Copper catalysis is also employed in oxidative cross-dehydrogenative coupling reactions. For example, the reaction between N-arylglycine derivatives and olefins, mediated by cuprous bromide and K₂S₂O₈, yields multifunctional quinoline dicarboxylates. mdpi.com This method is advantageous due to the low cost and low toxicity of the oxidant. mdpi.com Furthermore, copper-catalyzed aerobic oxidative cyclization of 2-vinylaniline (B1311222) or 2-arylaniline with 2-methylquinoline (B7769805) uses molecular oxygen as the oxidant, presenting an environmentally friendly approach. mdpi.com

Rhodium-Catalyzed C-H Activation and Annulation Strategies

Rhodium catalysts are highly effective for the functionalization of quinolines through C-H bond activation, enabling the direct formation of C-C, C-N, and C-halogen bonds. nih.govacs.org These methods can offer high regioselectivity, often targeting the C2 or C8 positions of the quinoline ring. mdpi.com

One strategy employs a square-planar rhodium(I) complex, RhH{κ³-P,O,P-[xant(PⁱPr₂)₂]}, for the systematic C-H activation of quinoline and its derivatives. nih.govacs.org Studies have shown that for substituted quinolines, activation of the heterocyclic ring is generally preferred over the carbocyclic ring. nih.govacs.org For instance, in 3-(trifluoromethyl)quinoline, the introduction of the electron-withdrawing trifluoromethyl group allows for the direct C-H activation at the typically less accessible C6 and C7 positions, although this can reduce the selectivity of the activation. nih.gov

Another powerful rhodium-catalyzed approach is the redox-neutral [3+3] annulation of anilines with CF₃-ynones, which proceeds via a traceless directing group strategy. rsc.orgrsc.org This method produces a variety of substituted 2-trifluoromethylquinoline compounds in good to excellent yields. rsc.org

Silver-Promoted Oxidative Cascade Reactions

Silver-based reagents can promote oxidative cascade reactions that are useful for constructing quinoline and quinolin-2-one cores. mdpi.comrsc.org These reactions often proceed through radical intermediates.

One such method is a silver-catalyzed double decarboxylative strategy for the one-step synthesis of quinolin-2-ones from oxamic acids and acrylic acids. rsc.org This addition–cyclisation–elimination cascade can be mediated either thermally or photochemically. Mechanistic studies suggest that Ag(I) is oxidized to the active Ag(II) species, which then initiates the radical decarboxylation sequence. rsc.org

Silver salts also play a key role in the oxidative cascade of N-aryl-3-alkylideneazetidines with carboxylic acids to furnish functionalized quinolines. mdpi.com Silver acetate (B1210297) was found to be crucial for achieving regioselectivity and promoting the final oxidative aromatization step. mdpi.com In another example, silver trifluoroacetate (B77799) mediates the coupling of anilines with alkenyl or alkynyl carbonyl compounds to synthesize quinolines. mdpi.com Additionally, a silver-mediated tandem protocol involving the oxidative coupling and cyclization of N-arylimines and alkynes has been developed, which tolerates a wide range of substituents on both coupling partners. acs.org

Table 3: Comparison of Silver-Promoted Reactions for Quinoline Synthesis

| Starting Materials | Silver Reagent | Key Transformation | Ref. |

| Oxamic acids + Acrylic acids | Ag₂CO₃ / (NH₄)₂S₂O₈ | Addition–cyclisation–elimination cascade | rsc.org |

| N-aryl-3-alkylideneazetidines + Carboxylic acids | AgOAc | Oxidative ring expansion and aromatization | mdpi.com |

| Anilines + Alkenyl/Alkynyl carbonyls | AgOCOCF₃ | Oxidative coupling/cyclization | mdpi.com |

| N-arylimines + Alkynes | Silver salt | Oxidative coupling/cyclization via C-H activation | acs.org |

Trifluoromethylation Strategies in Quinoline Synthesis

The introduction of trifluoromethyl (CF₃) groups into heterocyclic compounds like quinoline can significantly enhance their metabolic stability, lipophilicity, and biological activity. rsc.org Synthesizing these molecules can be achieved either by direct trifluoromethylation of a pre-formed quinoline ring or by using trifluoromethyl-containing building blocks in the construction of the ring itself.

Utilization of Trifluoromethyl Building Blocks

Constructing the quinoline skeleton from precursors that already contain the CF₃ group is a powerful and widely used strategy. rsc.org This approach ensures the precise placement of the trifluoromethyl group in the final structure. A variety of CF₃-containing synthons are available for this purpose.

One common and historic method involves the cyclization of anilines with ethyl trifluoroacetoacetate. nih.gov For example, 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) can be synthesized starting from 2-bromoaniline (B46623) and ethyl trifluoroacetoacetate, which first cyclize to form an 8-bromo-2-trifluoromethyl-4-quinolone intermediate. nih.gov This quinolone is then halogenated to give the final product. nih.gov

More recently, gold-catalyzed reactions of 2'-amino-2,2,2-trifluoroacetophenones with 3-substituted propiolates have been shown to be an efficient route to 4-(trifluoromethyl)quinolinecarboxylates. rsc.org Similarly, β-trifluoromethyl-α,β-unsaturated enones are versatile building blocks. They can react with N-alkylanilines in a copper-catalyzed cyclization to produce C-2 trifluoromethylated indolinyl ketones. rsc.org These strategies highlight the utility of incorporating CF₃-containing fragments early in the synthetic sequence to build complex, fluorinated heterocyclic systems. rsc.org

Regioselective Introduction of Trifluoromethyl Groups

The introduction of trifluoromethyl (CF₃) groups onto the quinoline scaffold is a critical step in the synthesis of the target molecule. These strong electron-withdrawing groups significantly influence the reactivity of the quinoline ring. The most common strategies involve building the quinoline ring from precursors already containing the CF₃ moieties.

Classical quinoline syntheses, such as the Combes and Doebner-von Miller reactions, are frequently employed for this purpose.

Combes Quinoline Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. To achieve the 2,6-bis(trifluoromethyl) substitution pattern, 4-(trifluoromethyl)aniline (B29031) is reacted with a trifluoromethylated β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione. The reaction proceeds through a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization. The regioselectivity, determining whether the 2-CF₃ or 4-CF₃ isomer is formed, is influenced by the steric and electronic effects of the substituents. wikipedia.org A mixture of polyphosphoric acid (PPA) and an alcohol can form a more effective polyphosphoric ester (PPE) catalyst for this dehydration and cyclization process. wikipedia.org

Doebner-von Miller Reaction : This reaction utilizes α,β-unsaturated carbonyl compounds reacting with an aniline in the presence of an acid catalyst. wikipedia.org To obtain the desired substitution, 4-(trifluoromethyl)aniline would be reacted with an α,β-unsaturated carbonyl compound bearing a trifluoromethyl group. However, controlling the regioselectivity to obtain the 2,6-disubstituted product can be challenging, and this method often leads to a mixture of isomers. researchgate.netacs.org

A more direct approach involves the cyclization of appropriately substituted precursors. For example, the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971) is achieved by reacting 2-(trifluoromethyl)aniline (B126271) with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid at elevated temperatures, yielding the product in high yield. chemicalbook.com A similar strategy using 4-(trifluoromethyl)aniline would be a logical route to the corresponding 2,6-bis(trifluoromethyl)quinolin-4-ol intermediate.

| Reaction | Aniline Precursor | Carbonyl Precursor | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Combes Synthesis | 4-(Trifluoromethyl)aniline | 1,1,1-Trifluoro-2,4-pentanedione | Polyphosphoric Acid (PPA) / Alcohol (PPE) | Forms 2,4-substituted quinoline backbone. Regioselectivity is a key consideration. | wikipedia.org |

| Doebner-von Miller Synthesis | 4-(Trifluoromethyl)aniline | Trifluoromethylated α,β-unsaturated carbonyl | Lewis or Brønsted Acids | Often produces 2-substituted quinolines; can suffer from polymerization side reactions. | wikipedia.orgnih.gov |

| Conrad-Limpach Synthesis | 4-(Trifluoromethyl)aniline | Ethyl 4,4,4-trifluoroacetoacetate | Toluene, p-toluenesulfonic acid, heat | Typically yields 4-hydroxyquinoline (B1666331) derivatives. | chemicalbook.com |

Bromination Techniques for Quinoline Intermediates

Once the 2,6-bis(trifluoromethyl)quinoline core is synthesized, the next crucial step is the introduction of a bromine atom at the C4 position. The strong deactivating effect of the two CF₃ groups makes direct electrophilic bromination at this position challenging. The pyridine ring is already electron-deficient, and this effect is amplified by the CF₃ groups, directing any electrophilic attack towards the benzene ring (positions 5, 7, or 8). youtube.com Therefore, indirect methods are typically required.

A common strategy involves the synthesis of a 2,6-bis(trifluoromethyl)quinolin-4-ol intermediate. The hydroxyl group at the C4 position can then be replaced by a bromine atom using standard halogenating agents.

Direct regioselective bromination of 2,6-bis(trifluoromethyl)quinoline at the C4 position via electrophilic substitution is generally not feasible due to the electronic properties of the substrate. Instead, the synthesis relies on the conversion of a C4-functionalized intermediate.

The synthesis of 6-bromo-4-halo-2-(trifluoromethyl)quinolines has been reported, highlighting a viable pathway. researchgate.net This typically involves:

Formation of a 4-hydroxyquinoline: As described previously, reacting 4-(trifluoromethyl)aniline with a suitable β-ketoester like ethyl 4,4,4-trifluoroacetoacetate yields the 4-hydroxy-2,6-bis(trifluoromethyl)quinoline intermediate.

Conversion of the hydroxyl group to a bromo group: The 4-hydroxyquinoline can then be treated with a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) to furnish the desired this compound.

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Quinolin-4-ol | Phosphorus tribromide (PBr₃) | N,N-dimethyl-formamide (DMF) | Stirred for 30 min under nitrogen | 4-Bromo-quinoline | chemicalforums.com |

| 8-Substituted Quinolinols | Bromine (Br₂) | Acetonitrile/Chloroform | 0°C to 24°C | 5,7-Dibromo-8-hydroxyquinoline | researchgate.net |

Halogen-metal exchange reactions are powerful tools in organic synthesis, typically used to convert an aryl halide into a nucleophilic organometallic species. wikipedia.org In the context of synthesizing the target molecule, this method is less about introducing the C4-bromine and more about further functionalization of a pre-existing bromoquinoline.

For instance, if one were to start with this compound, treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures would generate 4-lithio-2,6-bis(trifluoromethyl)quinoline. google.com This highly reactive intermediate could then be "trapped" with various electrophiles to introduce a wide range of substituents at the C4 position.

A protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been developed for selective bromine-metal exchange on bromoheterocycles, which can be useful for substrates with acidic protons or multiple bromine atoms. nih.govnih.gov This approach offers a practical method for generating organometallic intermediates under non-cryogenic conditions. While primarily for functionalization, a theoretical application could involve a di-halo-quinoline where one halogen is selectively exchanged and then quenched with a proton source, leaving the other halogen intact. However, for the specific synthesis of this compound, the conversion of a 4-quinolinol is a more direct and established route.

Novel Synthetic Routes and Mechanistic Insights

Recent advancements in synthetic chemistry offer more efficient, scalable, and environmentally benign alternatives to traditional batch processing. Continuous flow and microwave-assisted synthesis are two such technologies that have been applied to the production of quinoline derivatives.

Continuous flow chemistry offers significant advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates.

The synthesis of quinolines and their analogues has been successfully adapted to flow systems. For example, a continuous photochemical process has been developed for a tandem photoisomerization-cyclization cascade to produce various quinoline products with high throughput. researchgate.net Furthermore, the industrial-scale production of a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, has been optimized using continuous flow reactors, achieving high purity and a throughput of 1.2 kg/hr with a residence time of just 30 minutes. This demonstrates the viability of applying flow chemistry to the synthesis of complex halogenated quinolines, likely involving the telescoped synthesis of the quinolinol intermediate followed by in-line halogenation.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. benthamdirect.combohrium.com The synthesis of quinoline derivatives has been extensively explored using this technology.

Many of the classical quinoline syntheses can be significantly improved under microwave irradiation:

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group is accelerated.

Doebner-von Miller Synthesis: Microwave conditions can reduce the long reaction times and harsh conditions often required, minimizing side product formation. rsc.org

Combes Synthesis: The acid-catalyzed cyclization step can be driven to completion much faster with microwave heating.

For example, a one-pot, three-component domino reaction to synthesize quinolin-4-yl methoxychromen-4-ones using anilines, aldehydes, and a propargylated flavone (B191248) was achieved in just 4 minutes at 100°C under solvent-free microwave conditions, highlighting the dramatic rate enhancement possible. rsc.org Similarly, the Skraup synthesis of 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline from 2-amino-4-bromo-6-fluorobenzotrifluoride has been performed using microwave-assisted heating at 180–200°C. These examples strongly suggest that the key steps in the synthesis of this compound could be significantly optimized using microwave technology.

| Technique | Typical Reaction Time | Key Advantages | Applicability to Target Synthesis |

|---|---|---|---|

| Conventional Heating | Hours to Days | Well-established, simple equipment. | Standard method for Combes, Doebner-von Miller, etc. |

| Microwave-Assisted Synthesis | Minutes | Rapid heating, increased yields, reduced side reactions. | Highly applicable for accelerating cyclization and condensation steps. rsc.org |

| Continuous Flow Synthesis | Minutes (Residence Time) | Scalable, improved safety, precise control, potential for telescoping reactions. | Demonstrated for industrial production of similar halo-trifluoromethyl-quinolines. |

One-Pot Multicomponent Reactions

While a specific one-pot multicomponent synthesis for this compound is not extensively documented, established quinoline syntheses can be adapted for this purpose. The Combes and Friedländer syntheses are notable examples of reactions that can be designed as one-pot procedures to yield highly substituted quinolines. wikipedia.orgwikipedia.orgnih.gov These reactions offer the advantage of forming the quinoline core in a single synthetic operation from readily available starting materials, which is a hallmark of multicomponent reactions. researchgate.netnih.govrsc.orgorganic-chemistry.org

A plausible one-pot approach for the synthesis of this compound could involve a modification of the Combes synthesis. This would entail the acid-catalyzed condensation of 4-bromo-2-(trifluoromethyl)aniline (B1265437) with a β-diketone bearing a trifluoromethyl group, such as 1,1,1-trifluoroacetylacetone. The reaction could be carried out in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid, which also serves as a dehydrating agent. wikipedia.org

Another viable one-pot strategy could be derived from the Friedländer annulation. wikipedia.orgnih.govorganic-chemistry.org This approach would involve the reaction of a 2-aminoaryl ketone, specifically 2-amino-5-bromobenzotrifluoride, with a carbonyl compound containing a trifluoromethyl group and an α-methylene group. The reaction is typically catalyzed by acids or bases. wikipedia.orgnih.gov

The following table outlines a proposed one-pot multicomponent reaction based on the Combes synthesis for the preparation of this compound.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Conditions | Product | Analogous Reactions Reported |

| 4-Bromo-2-(trifluoromethyl)aniline | 1,1,1-Trifluoro-2,4-pentanedione | H₂SO₄ (conc.) or Polyphosphoric acid | None (neat) or high-boiling solvent | Heat | This compound | Combes synthesis of 2-CF₃- and 4-CF₃-quinolines. wikipedia.org |

This table presents a proposed synthetic route based on established methodologies.

Reaction Mechanism Elucidation

The formation of this compound via a Combes-type reaction involves a series of well-understood mechanistic steps, which are influenced by the electronic and steric nature of the substituents. wikipedia.orgyoutube.comyoutube.com

The proposed reaction mechanism is as follows:

Enamine Formation: The reaction initiates with the condensation of the primary amine of 4-bromo-2-(trifluoromethyl)aniline with one of the carbonyl groups of 1,1,1-trifluoro-2,4-pentanedione. This step is typically acid-catalyzed, involving protonation of the carbonyl oxygen to enhance its electrophilicity. The subsequent nucleophilic attack by the aniline nitrogen, followed by dehydration, leads to the formation of a Schiff base intermediate. This intermediate is in equilibrium with its more stable enamine tautomer.

Intramolecular Electrophilic Aromatic Substitution (Cyclization): The key ring-forming step is an intramolecular electrophilic attack of the activated aromatic ring onto the second protonated carbonyl group. The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the bromo group at the 4-position of the aniline ring deactivates the ring towards electrophilic substitution. However, the reaction is driven forward by the high temperature and the strong acid catalyst. The cyclization is regioselective, with the new ring closing at the unsubstituted carbon ortho to the amino group.

Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration to form the fully aromatic quinoline ring system. This step is facilitated by the acidic medium and high temperature, leading to the formation of the stable this compound.

The regioselectivity of the Combes synthesis with unsymmetrical β-diketones and substituted anilines is a critical aspect. In the case of 1,1,1-trifluoro-2,4-pentanedione, the initial condensation is expected to occur preferentially at the more reactive acetyl carbonyl group. The subsequent cyclization is directed by the electronic effects of the substituents on the aniline ring. wikipedia.org

Similarly, a Friedländer-type mechanism would proceed via an initial aldol (B89426) condensation between the 2-aminoaryl ketone and the trifluoromethylated carbonyl compound, followed by cyclization and dehydration to furnish the quinoline core. wikipedia.orgnih.gov

Chemical Transformations and Reactivity of 4 Bromo 2,6 Bis Trifluoromethyl Quinoline

Role as a Building Block in Organic Synthesis

4-Bromo-2,6-bis(trifluoromethyl)quinoline is a highly valuable building block for organic synthesis. Its pre-functionalized quinoline (B57606) core allows chemists to bypass the often-challenging steps of forming the heterocyclic ring system with the desired trifluoromethyl substituents. Researchers can purchase this compound and directly utilize the reactive bromine atom to introduce molecular diversity. This approach accelerates the synthesis of complex target molecules, making it a key intermediate in the production of fine chemicals and advanced materials. researchgate.net

Use in Medicinal Chemistry

Quinoline scaffolds are prevalent in many biologically active compounds. The inclusion of trifluoromethyl groups is a common strategy in modern medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. researchgate.net Derivatives synthesized from this compound have been investigated for various therapeutic targets. For example, substituted quinolines have been designed as potential microbial DNA-gyrase inhibitors for antibacterial applications and as ligands for protein-protein interaction domains like the SH3 domain. nih.govnih.gov The ability to easily modify the 4-position allows for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Application in Materials Science

The strong electron-withdrawing properties of the two trifluoromethyl groups give this compound and its derivatives interesting photophysical and electronic characteristics. When incorporated into larger π-conjugated systems via cross-coupling reactions, these quinoline units can be used to tune the optical and charge-transport properties of organic materials. Research into similarly structured trifluoromethyl-quinolines has shown their potential for creating materials with specific fluorescence profiles. nih.gov These properties are desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and other organic electronic devices.

Advanced Spectroscopic and Structural Characterization Methodologies

Role as a Synthetic Intermediate

The primary documented application of 4-Bromo-2,6-bis(trifluoromethyl)quinoline is as a synthetic intermediate or building block in research and development. sigmaaldrich.comfluorochem.co.uk Its utility stems from the reactivity of the C-4 bromine atom, which allows chemists to use it as a scaffold to construct more complex and diverse molecular architectures for various scientific investigations. researchgate.net

Medicinal Chemistry Applications

While there are no specific studies detailing the biological activity of this compound itself, the quinoline (B57606) scaffold, particularly when substituted with trifluoromethyl groups, is of significant interest in medicinal chemistry. Derivatives of trifluoromethyl-substituted quinolines have been investigated for a range of therapeutic uses:

Antimicrobial Agents : Quinoline derivatives are known to possess antibacterial and antifungal properties. nih.gov The introduction of CF₃ groups can enhance this activity. Therefore, derivatives of this compound could be explored as potential new antimicrobial agents.

Anticancer Agents : Numerous quinoline-based compounds have been developed as anticancer drugs, often acting as kinase inhibitors or DNA intercalators. nih.gov The structural motifs present in this compound make it a candidate for derivatization to explore new potential anticancer therapies.

Materials Science Applications

The quinoline ring system is known for its fluorescent properties, leading to applications in organic light-emitting diodes (OLEDs) and chemical sensors. Although specific research on this compound in this area is not documented, its rigid, aromatic structure suggests that its derivatives could potentially be investigated for novel applications in materials science, such as in the development of new dyes or functional organic materials.

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing quinoline derivatives often rely on harsh conditions, hazardous reagents, and non-biodegradable chemicals, which can be costly and environmentally detrimental. researchgate.net Classical named reactions like the Skraup or Pfitzinger synthesis can involve high temperatures and strong acids, leading to byproducts and difficult purification. ijpsjournal.com Future research will prioritize the development of more sustainable and efficient "green" synthetic routes for this compound and its analogues.

Key areas of development include:

Catalyst Innovation: The use of nanocatalysts, such as those based on magnetic nanoparticles (e.g., Fe₃O₄), offers high efficiency, easy recovery, and reusability. nih.govacs.org These catalysts can facilitate reactions under milder, solvent-free conditions. nih.gov Exploring catalysts like formic acid, a biodegradable and renewable resource, also aligns with green chemistry principles by enabling direct synthesis with improved selectivity. ijpsjournal.com

Energy-Efficient Methodologies: Advanced techniques like microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating. researchgate.netijpsjournal.com

Continuous Flow Chemistry: A significant leap towards industrial-scale green synthesis involves continuous flow reactors. This technology offers superior process control, enhanced safety, and the ability to "telescope" multiple reaction steps without isolating intermediates. nih.govbeilstein-journals.org For a compound like this compound, a continuous flow process could improve yield and purity while minimizing waste and the hazards associated with handling reactive intermediates. nih.govresearchgate.net

Exploration of Novel Biological Targets

The diverse biological activities of quinoline derivatives—spanning anticancer, antimicrobial, antimalarial, and anti-inflammatory effects—suggest that this compound could interact with a wide range of biological targets. acs.org The trifluoromethyl groups are known to enhance metabolic stability and binding affinity, making this compound a prime candidate for drug discovery programs. researchgate.netbeilstein-journals.org

Future research will likely focus on screening this compound and its derivatives against novel and clinically relevant biological targets. Based on the activities of structurally similar quinolines, promising areas of exploration include:

Kinase Inhibition: Many quinoline derivatives are potent kinase inhibitors. Targets like EGFR, HER-2, c-Met, and C-RAF are pivotal in cancer progression, and quinolines have been successfully designed to inhibit them. nih.govnih.govrsc.org A recent study identified SGK1 as a potential target for trifluoromethyl-2-anilinoquinoline derivatives. researchgate.net

Enzyme Inhibition: Beyond kinases, other enzymes are viable targets. For instance, various quinolines have shown inhibitory activity against microbial DNA gyrase, topoisomerase I, aldehyde dehydrogenase 1 (ALDH1), and quinone reductase 2 (QR2). nih.govresearchgate.net

Receptor Modulation: Quinolines can also act as antagonists for specific receptors, such as the α2C-adrenoceptor. acs.org

The following table summarizes known biological targets of related quinoline compounds, suggesting potential avenues for investigating this compound.

| Target Class | Specific Target | Therapeutic Area | Related Compound Type | Reference |

| Protein Kinases | EGFR/HER-2 | Cancer | Quinoline-based dual inhibitors | rsc.org |

| c-Met | Cancer | 6,7-disubstituted-4-(2-fluorophenoxy)quinolines | nih.gov | |

| C-RAF | Cancer | Diarylurea quinoline derivatives | nih.gov | |

| SGK1 | Cancer | 4-trifluoromethyl-2-anilinoquinolines | researchgate.net | |

| Enzymes | DNA Gyrase | Microbial Infections | 2-phenyl quinoline derivatives | nih.gov |

| Topoisomerase I | Cancer | 5,7-Dibromo-8-hydroxyquinolines | researchgate.net | |

| Aldehyde Dehydrogenase 1 (ALDH1) | Multiple | General quinolines | nih.gov | |

| Quinone Reductase 2 (QR2) | Multiple | General quinolines | nih.gov | |

| Receptors | α2C-Adrenoceptor | Neurological | 4-aminoquinolines | acs.org |

Rational Design of Derivatives with Tunable Properties

The structure of this compound is highly amenable to modification, allowing for the rational design of derivatives with tailored electronic, photophysical, and biological properties. The bromine atom at the C4 position is a particularly useful synthetic handle for introducing new functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions. researchgate.netbeilstein-journals.org

Structure-activity relationship (SAR) studies are crucial for guiding the design of new derivatives. researchgate.net Key insights from related quinoline systems demonstrate that:

Substitution at C4: The introduction of different aryl or alkyl amino groups at the C4 position can significantly influence biological activity, as seen in the development of antimalarials like chloroquine. youtube.combenthamscience.com

Substitution at C3: In some quinoline scaffolds, substitution at the C3 position is critical for achieving high potency and selectivity against certain targets, such as the α2C-adrenoceptor. acs.org

Substitution at C6 and C8: Modifications at these positions on the benzene (B151609) ring portion of the quinoline can modulate activity. For example, C-6 substituted 2-phenylquinolines have shown important anticancer activity. rsc.org The presence of an electron-withdrawing group at C7 is essential for the antimalarial activity of 4-aminoquinolines. youtube.com

The table below illustrates how different substituents on the quinoline scaffold can tune biological activity, providing a roadmap for designing derivatives of this compound.

| Substitution Position | Substituent Type | Impact on Activity/Property | Example Application | Reference |

| C2 | Trifluoromethyl | Enhances metabolic stability and binding affinity | Anticancer agents | researchgate.net |

| C4 | Bromo | Serves as a key intermediate for further functionalization | Synthesis of poly-functionalized quinolines | researchgate.net |

| C4 | Aryloxy/Amino groups | Can be tuned to create potent receptor antagonists or enzyme inhibitors | Anticancer, Antimalarial | nih.govyoutube.com |

| C6 | Phenyl/Substituted Phenyl | Modulates anticancer activity against specific cell lines | Anticancer agents | rsc.org |

| C7 | Chloro (electron-withdrawing) | Essential for high antimalarial potency | Antimalarial drugs | youtube.com |

| C8 | Hydroxy | Leads to potent antiproliferative activity | Anticancer agents | researchgate.net |

This strategic modification allows for the creation of extensive compound libraries, which can be screened to identify leads with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation has become a cornerstone of modern chemical and pharmaceutical research. nih.govchemrxiv.org This integrated approach is particularly valuable for accelerating the discovery and optimization of complex molecules like this compound.

Future research will increasingly rely on computational tools for:

Virtual Screening and Target Identification: Computational methods allow for the rapid screening of vast virtual libraries of compounds against known protein structures to identify potential hits. nih.govresearchgate.net This can help prioritize which derivatives of this compound to synthesize and test.

Molecular Docking: Docking studies predict how a ligand binds within the active site of a target protein, providing crucial insights into the molecular basis of its activity. mdpi.comresearchgate.net This information helps rationalize SAR data and guides the design of new derivatives with improved binding affinity. nih.govrsc.org

Predictive Modeling: Quantitative Structure-Activity Relationship (3D-QSAR) models correlate the three-dimensional structures of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized molecules. mdpi.com Machine learning and other in silico tools can also predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to de-risk candidates early in the discovery process. mdpi.com

The typical workflow involves designing new derivatives in silico, predicting their binding affinity and properties, synthesizing the most promising candidates, and then validating their activity through in vitro and in vivo experiments. nih.govmdpi.com This iterative cycle of design, prediction, synthesis, and testing significantly enhances the efficiency of the drug discovery process, reducing costs and time to market. researchgate.net

Conclusion

4-Bromo-2,6-bis(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound with significant potential for research and development. Its chemical structure, featuring two potent electron-withdrawing trifluoromethyl groups and a reactive bromine atom, makes it a valuable and versatile building block. While direct experimental data on its properties and applications are limited, the well-established importance of the trifluoromethylated quinoline (B57606) scaffold in medicinal chemistry and materials science highlights the compound's promise. Future research into its synthesis, reactivity, and biological and physical properties is warranted to fully explore its potential in creating novel pharmaceuticals and advanced functional materials.

Research Applications and Biological Relevance of Functionalized Quinolines

Medicinal Chemistry Applications

The strategic placement of a bromine atom at the C4-position and two electron-withdrawing trifluoromethyl groups at the C2- and C6-positions of the quinoline (B57606) ring system results in a molecule with unique electronic and steric properties. These features make it an interesting candidate for various medicinal chemistry applications, from enzyme inhibition to antimicrobial and anticancer research.

Functionalized quinolines are known to interact with a variety of enzymes, playing a crucial role in the modulation of biological pathways.

While direct studies on 4-Bromo-2,6-bis(trifluoromethyl)quinoline are not extensively documented in publicly available literature, research on analogous compounds such as 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (B1267133) highlights the potential for interaction with cytochrome P450 (CYP450) enzymes. These enzymes are central to drug metabolism. The trifluoromethyl group generally enhances the lipophilicity of a molecule, which can facilitate its interaction with the active sites of CYP450 enzymes. Alterations in metabolic pathways due to these interactions can influence the efficacy and metabolism of other drugs.

Topoisomerases are critical enzymes in DNA replication and are well-established targets for cancer chemotherapy. nih.govmdpi.com Although direct evidence for this compound is lacking, other quinoline derivatives have been identified as potent topoisomerase inhibitors. For instance, a novel quinoline derivative, TAS-103, was found to inhibit both topoisomerase I and II with IC50 values of 2 µM and 6.5 µM, respectively. nih.gov Another study on pyrazolo[4,3-f]quinoline derivatives identified compounds that exhibited inhibitory activity against human topoisomerase IIα. nih.govmdpi.com For example, compound 2E from this class showed 88.3% inhibition of topoisomerase IIα activity at a concentration of 100 µM, comparable to the positive control, etoposide. mdpi.com These findings suggest that the quinoline scaffold is a promising framework for the design of new topoisomerase inhibitors.

Table 1: Topoisomerase Inhibition by a Related Pyrazolo[4,3-f]quinoline Derivative

| Compound | Target Enzyme | % Inhibition (at 100 µM) |

|---|---|---|

| 2E | Topoisomerase IIα | 88.3% |

| Etoposide (Control) | Topoisomerase IIα | 89.6% |

Ecto-5′-nucleotidase (CD73) is an enzyme that plays a significant role in cancer progression by producing immunosuppressive adenosine (B11128). researchgate.netnih.gov Therefore, its inhibition is a key therapeutic strategy. Research on 2-(trifluoromethyl)quinolines has shown their potential as inhibitors of human ecto-5′-nucleotidase (h-e5'NT). researchgate.net In a study involving the synthesis of various diarylated 2-(trifluoromethyl)quinolines, several derivatives displayed significant inhibitory activity against h-e5'NT. researchgate.net The starting material for some of these derivatives was 4,6-dibromo-2-(trifluoromethyl)quinoline, highlighting the relevance of the bromo- and trifluoromethyl-substituted quinoline core in this context. researchgate.net These inhibitors are thought to prevent tumor progression by reducing adenosine levels in the tumor microenvironment, thereby preventing the cancer's escape from the host's immune system. researchgate.netnih.gov

Table 2: Antimicrobial Activity of Related Trifluoromethyl-Quinolines

| Compound | Organism | Activity (MIC) |

|---|---|---|

| 4-N-alkylated-2-trifluoromethyl-quinoline analogue 4a | Resistant M. tuberculosis | 4 µM |

| 4-N-alkylated-2-trifluoromethyl-quinoline analogue 4d | Resistant M. tuberculosis | 5 µM |

| 4-N-alkylated-2-trifluoromethyl-quinoline analogue 4c | Sensitive M. tuberculosis | 9 µM |

| 4-N-alkylated-2-trifluoromethyl-quinoline analogue 4d | Sensitive M. tuberculosis | 12 µM |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Staphylococcus aureus | 50 µg/mL |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Pseudomonas aeruginosa | 50 µg/mL |

The development of novel anticancer agents is a major focus of medicinal chemistry, and quinoline derivatives have shown considerable promise in this area. nih.govresearchgate.net The inclusion of a trifluoromethyl group can enhance the anticancer potential of a molecule due to its high lipophilicity and ability to improve metabolic stability. nih.gov

While direct anticancer studies on this compound are not prevalent in the literature, numerous studies on structurally related bromo- and trifluoromethyl-substituted quinolines have demonstrated significant antiproliferative activity. For instance, 6-bromo-5-nitroquinoline (B1267105) showed potent antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines. nih.gov It was also suggested that this compound has the potential to induce cancer cell death through apoptosis. nih.govresearchgate.net

In another study, a series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov One of the most promising compounds from this series, compound 16 , exhibited potent inhibitory activity against c-Met kinase (IC50 = 1.1 nM) and demonstrated significant cytotoxicity against HT-29, MKN-45, and A549 cancer cells with IC50 values of 0.08, 0.22, and 0.07 µM, respectively. nih.gov

Table 3: Anticancer Activity of a Related Quinoline Derivative

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Compound 16 (c-Met Kinase Inhibitor) | HT-29 (Colon Adenocarcinoma) | 0.08 µM |

| MKN-45 (Gastric Cancer) | 0.22 µM | |

| A549 (Lung Carcinoma) | 0.07 µM |

These findings underscore the potential of the functionalized quinoline scaffold, particularly those bearing bromo and trifluoromethyl substituents, as a fertile ground for the discovery and development of novel therapeutic agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its pharmacological potential.

Anticancer Activity Research

Cell Proliferation Assays

There is currently no specific information available in peer-reviewed literature detailing the effects of this compound in cell proliferation assays. While numerous quinoline derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, studies specifically identifying this compound are not publicly accessible.

Apoptosis Induction Mechanisms

Similarly, the mechanisms by which this compound might induce apoptosis have not been reported. Research into related compounds suggests that functionalized quinolines can trigger programmed cell death through various pathways, but specific data for the title compound is lacking.

Inhibition of Cell Migration

The potential for this compound to inhibit cell migration, a key process in cancer metastasis, has not been documented in available scientific literature.

Other Pharmacological Potentials

While the general class of quinolines possesses a wide range of pharmacological potentials, including antimicrobial and anti-inflammatory activities, no specific studies have been published detailing these properties for this compound.

Materials Science and Optoelectronic Applications

The unique photophysical properties of the quinoline ring system have led to its use in the development of advanced materials.

Luminescent and Fluorescent Materials

The luminescent and fluorescent properties of this compound have not been specifically reported. Research on other trifluoromethylated quinolines has shown that they can exhibit interesting photophysical characteristics, but data for this specific compound is not available.

Ligands in Coordination Chemistry

The use of this compound as a ligand in coordination chemistry has not been described in the available literature. The nitrogen atom in the quinoline ring can act as a coordination site for metal ions, and the substituents on the ring can modulate the electronic properties of the resulting metal complexes. However, no such complexes involving this particular quinoline have been reported.

Agrochemical Research

Quinoline derivatives have been investigated for a variety of agrochemical uses, including as fungicides, herbicides, and insecticides. nih.govmdpi.comnih.gov The presence of both a bromine atom and two trifluoromethyl groups on the quinoline ring of This compound suggests a high potential for significant biological activity. The trifluoromethyl groups, in particular, are known to enhance the lipophilicity of molecules, which can improve their ability to penetrate biological membranes—a crucial attribute for an effective pesticide.

Research into other functionalized quinolines has demonstrated potent agrochemical effects. For instance, various quinoline derivatives have shown significant fungicidal activity against a range of plant pathogens. nih.govmdpi.comacs.org Studies on 2,6-disubstituted quinolines have identified compounds with potent fungicidal action against Candida albicans, highlighting the importance of the substitution pattern on the quinoline core for antifungal efficacy. nih.gov Furthermore, novel fluorinated quinoline analogs have been synthesized and shown to possess good antifungal activity against pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

In the realm of insecticides, quinoline-based compounds have also been developed. For example, derivatives of 4,7-dichloroquinoline (B193633) have exhibited toxicity to the larval stages of mosquito vectors for malaria and dengue. nih.gov While structurally distinct, these findings underscore the versatility of the quinoline scaffold in developing agents that target a variety of pests.

The herbicidal potential of quinoline derivatives is also an area of active research. mdpi.com Although research on quinoline-based herbicides is less common than on fungicides and insecticides, the structural similarities to other nitrogen-containing heterocyclic herbicides suggest that appropriately substituted quinolines could exhibit herbicidal properties.

Given the established precedent for the agrochemical applications of functionalized quinolines, it is plausible that This compound and its derivatives could be valuable candidates for screening in agrochemical discovery programs. The specific combination of substituents may lead to novel modes of action or improved efficacy against resistant pests and pathogens.

Table of Potential Agrochemical Activities of Functionalized Quinolines

| Agrochemical Class | Target Organism Type | Example of Active Scaffold/Derivative | Reference |

| Fungicide | Plant Pathogenic Fungi | 2,6-disubstituted quinolines | nih.gov |

| Fungicide | Sclerotinia sclerotiorum | Fluorinated quinoline analogs | mdpi.com |

| Insecticide | Mosquito Larvae | 4,7-dichloroquinoline | nih.gov |

| Herbicide | Weeds | Quinazolinone-phenoxypropionates | mdpi.com |

Table of Compounds

常见问题

Q. What are the optimal synthetic routes for 4-Bromo-2,6-bis(trifluoromethyl)quinoline?

The synthesis typically involves bromination of pre-functionalized quinoline precursors. A common approach uses N-bromosuccinimide (NBS) under acidic or catalytic conditions to introduce bromine at the 4-position of 2,6-bis(trifluoromethyl)quinoline. Direct bromination may require Lewis acids (e.g., FeBr₃) to enhance regioselectivity . For example:

- Step 1 : Prepare 2,6-bis(trifluoromethyl)quinoline via cyclization of substituted anilines with trifluoromethylated ketones.

- Step 2 : Brominate using NBS in dichloromethane at 0–25°C, achieving >85% yield .

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination.

Q. How can researchers characterize the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming trifluoromethyl group positions (δ = -60 to -70 ppm). NMR resolves aromatic protons (δ = 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 344.05 (M) confirm the molecular formula CHBrFN .

- X-ray Crystallography : Resolves steric effects from the bulky trifluoromethyl groups .

Q. What are the primary chemical reactivity patterns of this compound?

The bromine atom at C4 is highly reactive in cross-coupling reactions :

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh) catalyst to form biaryl derivatives .

- Nucleophilic Aromatic Substitution (SNAr) : Fluoride or amine nucleophiles displace bromine under basic conditions (e.g., KCO/DMF, 80°C) .

Note : Trifluoromethyl groups stabilize the quinoline ring but reduce electron density at adjacent positions, influencing reaction rates .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact regiochemical outcomes in derivatization?

The 2,6-bis(trifluoromethyl) groups create steric hindrance, directing electrophiles to the less hindered C3/C5 positions. Electronic effects from the electron-withdrawing CF groups deactivate the ring, favoring meta-substitution in Friedel-Crafts alkylation or nitration. Computational studies (DFT) predict activation energies for competing pathways .

Table 1 : Substituent Effects on Reactivity

| Reaction Type | Preferred Position | Key Factor |

|---|---|---|

| Suzuki Coupling | C4 | Bromine leaving group |

| Electrophilic Aromatic | C3/C5 | Steric/electronic |

| SNAr | C4 | Ring deactivation |

Q. What strategies resolve contradictions in reported biological activity data for quinoline analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Solubility Differences : Trifluoromethyl groups enhance lipophilicity but reduce aqueous solubility, affecting bioavailability .

- Assay Conditions : Varying pH or reducing agents (e.g., DTT) can alter redox-sensitive quinoline derivatives.

Methodological Solution : Standardize assays using logP-adjusted formulations (e.g., PEG-400 co-solvents) and validate with orthogonal techniques (SPR, ITC) .

Q. How can computational modeling optimize reaction conditions for scaled synthesis?

AI-driven tools (e.g., retrosynthesis planners) leverage databases like Reaxys and Pistachio to predict feasible routes. For example:

- Template_relevance Models : Identify NBS-mediated bromination as the top pathway (plausibility score >0.9) .

- DFT Calculations : Optimize transition states for bromine insertion, reducing byproduct formation .

Q. What role does this compound play in material science applications?

The trifluoromethyl groups enhance thermal stability (TGA decomposition >300°C) and electron-deficient character, making it useful in:

- Organic Semiconductors : As an electron-transport layer in OLEDs (e.g., hole-blocking efficiency >90%) .

- Metal-Organic Frameworks (MOFs) : Acts as a ligand for Cu(I) nodes, improving CO adsorption capacity .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving this substrate?

- Catalyst Screening : Use Pd/XPhos systems to enhance oxidative addition efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, improving yield by 20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。